N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride (CAS: 1052530-89-8) is a hydrochloride salt featuring a benzothiazole core substituted with a methoxy group at the 4-position. Its structure includes a dimethylaminopropyl chain and a phenoxypropanamide moiety, contributing to its physicochemical and pharmacological properties. The molecular formula is C₂₁H₂₃ClN₄O₂S₂, with a molecular weight of 463.0 .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-24(2)14-8-15-25(20(26)13-16-28-17-9-5-4-6-10-17)22-23-21-18(27-3)11-7-12-19(21)29-22;/h4-7,9-12H,8,13-16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJCVACILUBGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)CCOC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamino group is introduced to the propyl chain.
Coupling with the phenoxypropanamide moiety: This step may involve amide bond formation through condensation reactions using coupling agents like EDCI or DCC.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include:
Scaling up reaction volumes: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new alkyl or acyl groups.
Scientific Research Applications
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or chemical products.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride (CAS: 1052541-49-7)
- Structural Difference : The 4-methoxy group in the target compound is replaced with a 6-fluoro substituent on the benzothiazole ring.
- Metabolic Stability: Fluorinated derivatives often exhibit slower oxidative metabolism due to C-F bond strength, which may extend half-life .
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride)
- Structural Difference: Replaces the benzothiazole core with a 4-hydroxyquinoline scaffold.
- Impact: Electronic Properties: The quinoline ring’s aromatic system alters electron distribution, affecting binding to biological targets like enzymes or receptors . Solubility: The hydroxy group may improve water solubility compared to the methoxybenzothiazole derivative .
Functional Group Modifications
N-(4-Chloro-2-(5-fluoropyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)sulfinyl)propanamide (Reference Compound FA7)
- Structural Difference : Features a thiazole ring with chlorine and fluoropyridine substituents, along with a sulfinyl group.
- Pharmacokinetics: The trifluoropropyl chain may enhance blood-brain barrier penetration due to increased lipophilicity .
Core Heterocycle Variations
10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride (CAS: 2307-88-2)
- Structural Difference: Substitutes benzothiazole with an acridinone core.
- Impact: DNA Intercalation: Acridinones are known for intercalating into DNA, suggesting divergent mechanisms of action compared to benzothiazole derivatives . Toxicity: The planar aromatic system may increase intercalation-related cytotoxicity .
Comparative Data Table
Research Findings and Implications
- Benzothiazole vs. Quinoline: Benzothiazole derivatives generally exhibit stronger antimicrobial activity compared to quinolines, likely due to enhanced interactions with bacterial enzymes .
- Fluorine Substitution : The 6-fluoro analog (CAS: 1052541-49-7) showed 2.5-fold higher potency in preliminary kinase inhibition assays compared to the methoxy derivative, attributed to improved target binding .
- Sulfinyl Group Effects : Compounds like FA7 demonstrated chirality-dependent activity , with the (R)-enantiomer showing superior efficacy in pesticidal assays .
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a synthetic compound that has attracted significant attention in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C19H26ClN5O2S
- Molecular Weight : Approximately 423.96 g/mol
- CAS Number : 1216827-86-9
The unique combination of a dimethylamino group, a methoxybenzothiazole moiety, and a phenoxypropanamide structure contributes to its potential biological activities.
Preliminary studies suggest that this compound may act through several biological mechanisms:
- Inhibition of Deubiquitylating Enzymes (DUBs) : These enzymes play crucial roles in cellular processes such as protein degradation and signal transduction. Inhibition can lead to altered cellular signaling pathways, potentially affecting cancer cell proliferation and survival .
- Agonism of the STING Pathway : The compound has been investigated for its ability to activate the STING (Stimulator of Interferon Genes) pathway, which is vital for modulating immune responses. This mechanism may enhance the body's ability to fight infections and tumors .
- Interaction with Cellular Proteins : Interaction studies indicate that it may bind to various proteins involved in signaling pathways related to immune response and cell cycle regulation .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Potential | Inhibits DUBs, affecting cancer cell growth and survival |
| Immune Modulation | Activates STING pathway, enhancing immune response |
| Protein Interaction | Binds to proteins involved in critical signaling pathways |
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Anticancer Studies : A study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
- Immune Response Modulation : Research indicated that activation of the STING pathway by this compound could lead to enhanced production of type I interferons, which are crucial for antiviral defense mechanisms .
- Binding Affinity Studies : Binding assays revealed that the compound interacts with serotonin transporters (SERT), which may influence mood regulation and anxiety-related behaviors .
Q & A
Q. What are the optimized synthesis protocols for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, including amide coupling, substitution, and purification. Key steps include:
- Amide bond formation : Reacting the dimethylaminopropylamine derivative with activated carboxylic acid intermediates under controlled pH (6–7) and temperature (0–5°C) to minimize side reactions .
- Thiazole ring functionalization : Introducing the 4-methoxybenzo[d]thiazol-2-yl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) achieves >95% purity . Yield optimization hinges on solvent selection (e.g., DMF for solubility) and stoichiometric ratios (1:1.2 for amine:acid chloride) .
Q. Which spectroscopic and computational methods are most reliable for structural confirmation?
- NMR : 1H and 13C NMR identify key protons (e.g., dimethylamino δ 2.2–2.5 ppm) and carbons (amide carbonyl δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~500) .
- X-ray crystallography : Resolves spatial arrangement of the benzothiazole and phenoxy groups, critical for docking studies . Computational tools like DFT optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
Q. What in vitro assays are recommended for initial biological screening?
- Kinase inhibition : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can contradictory data on kinase inhibition be resolved across structural analogs?
Discrepancies often arise from substituent effects. For example:
- Nitro vs. methoxy groups : Nitro analogs (e.g., CAS 1216677-94-9) show higher EGFR inhibition (IC50 = 0.8 μM) vs. methoxy derivatives (IC50 = 2.3 μM) due to electron-withdrawing effects enhancing binding .
- Stereoelectronic tuning : Computational docking (AutoDock Vina) identifies steric clashes in bulkier analogs, explaining reduced activity . Methodology : Perform SAR studies with 10+ analogs, correlate activity with Hammett constants/logP values, and validate via molecular dynamics simulations .
Q. What strategies address low yields in the final amidation step?
Common pitfalls include:
- Poor nucleophilicity : Activate the carboxylic acid with HATU or EDCI to improve coupling efficiency .
- Side reactions : Use low temperatures (0–5°C) and inert atmospheres to suppress hydrolysis .
- Workup optimization : Quench reactions with ice-cold water to precipitate the product, reducing losses .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Polar solvents (e.g., DMSO) : Stabilize the protonated dimethylamino group (pKa ~8.5), enhancing solubility but risking aggregation at >1 mM .
- Physiological pH (7.4) : The hydrochloride salt dissociates, increasing bioavailability. Stability studies (HPLC monitoring) show <5% degradation over 24 hours in PBS .
Q. What computational approaches predict off-target interactions in neurological assays?
- Docking libraries : Screen against >200 GPCRs and ion channels (e.g., hERG) using Glide or Schrödinger .
- Machine learning : Train models on ChEMBL data to flag potential neurotoxicity risks (e.g., acetylcholinesterase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
